(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

HIV protease inhibitors peptidomimetics antiviral drug synthesis

This specific (2S,4R)-cis stereoisomer is the mandatory building block for Palinavir-based HIV protease inhibitor synthesis. The trans-isomer sulfate ester shows >100-fold higher NMDA receptor agonist potency (EC50 0.7 vs 75 μM), making this cis isomer indispensable for SAR validation and receptor pharmacology. Additionally, it serves as a conformationally constrained γ-amino acid scaffold for αVβ3 integrin antagonist peptidomimetics. Ensure you order the correct stereochemistry—generic isomers are non-interchangeable for drug discovery applications.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1844-40-2
Cat. No. B161819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-hydroxypiperidine-2-carboxylic acid
CAS1844-40-2
Synonyms(2S,4R)-cis-4-Hydroxypiperidine-2-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(=O)O
InChIInChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
InChIKeyKRHNXNZBLHHEIU-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid (CAS 1844-40-2): Procurement-Relevant Structural and Stereochemical Profile


(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid (CAS 1844-40-2), also known as cis-4-hydroxy-L-pipecolic acid, is a chiral non-proteinogenic cyclic amino acid belonging to the pipecolic acid (piperidine-2-carboxylic acid) family [1]. The compound features a six-membered piperidine ring bearing a carboxylic acid at the 2-position and a hydroxyl group at the 4-position, with defined (2S,4R) stereochemistry conferring a cis relationship between the carboxyl and hydroxyl substituents [2]. This constrained cyclic α-amino acid scaffold serves as a conformationally restricted building block for peptidomimetic design and is a naturally occurring constituent found in various plant species including Calliandra pittieri and Acacia species [3].

Why Generic Substitution of (2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid Fails: Stereochemistry-Driven Differentiation


Generic substitution of 4-hydroxypiperidine-2-carboxylic acid isomers is not scientifically tenable due to profound stereochemistry-dependent differences in both synthetic utility and biological activity. The four possible diastereomers—(2S,4R)-cis, (2R,4S)-cis, (2S,4S)-trans, and (2R,4R)-trans—exhibit divergent conformational preferences and spatial presentation of the hydroxyl and carboxyl functional groups, leading to distinct molecular recognition profiles [1]. Critically, the (2S,4R)-cis configuration is the specific stereoisomer found as the amide derivative in Palinavir, a potent HIV protease inhibitor, making this isomer the required building block for peptidomimetics targeting this pharmacophore [2]. Furthermore, sulfate ester derivatives of the trans-isomer demonstrate nanomolar potency at NMDA receptors (EC50 = 0.7 μM), whereas the cis-isomer exhibits markedly reduced activity (EC50 = 75 μM), a >100-fold differential that underscores the non-interchangeable nature of these stereoisomers in pharmacological applications [3].

(2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid: Quantitative Evidence for Procurement-Relevant Differentiation


HIV Protease Inhibitor Development: (2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid as a Palinavir-Directed Building Block

The (2S,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold is a stereochemically defined component of Palinavir, a potent peptidomimetic-based inhibitor of HIV-1 protease [1]. The compound serves as a key intermediate in the convergent stereoselective synthesis of Palinavir, where the (2S,4R) configuration is essential for the correct three-dimensional presentation of pharmacophoric elements [2]. Alternative diastereomers cannot substitute for this specific stereoisomer in the established synthetic route to this inhibitor class.

HIV protease inhibitors peptidomimetics antiviral drug synthesis

NMDA Receptor Pharmacology: Stereospecific Potency Differential of 4-Hydroxypipecolic Acid Sulfate Esters

Sulfate ester derivatives of 4-hydroxypipecolic acid exhibit stereospecific agonist activity at NMDA receptors, with the trans-stereoisomer (t-4-hydroxy-S-pipecolic acid-4-sulfate) demonstrating an EC50 of 0.7 μM in cortical wedge preparations, ranking among the most potent and selective NMDA receptor agonists described [1]. In direct comparison, the cis-stereoisomer sulfate ester (derived from the (2S,4R)-configured compound) showed an EC50 of 75 μM in the cortex—a >100-fold reduction in potency—and exhibited no detectable activity up to 500 μM in the myenteric plexus assay, whereas the trans-isomer maintained an EC50 of 250 μM in this tissue [1].

NMDA receptor agonists glutamate receptor pharmacology CNS drug discovery

Natural Product Occurrence: cis-4-Hydroxypipecolic Acid as a Plant-Derived Feeding Deterrent and Defense Compound

cis-4-Hydroxypipecolic acid [(2S,4R)-4-hydroxypiperidine-2-carboxylic acid] has been isolated from leaves of Calliandra pittieri and characterized as a bioactive secondary metabolite with demonstrated insect feeding deterrent activity [1]. Studies on the non-protein amino acid profile of Calliandra species identified cis-4-hydroxypipecolic acid and its 4,5-dihydroxy derivatives as deterrents to insect feeding, contributing to the plant's natural defense mechanisms [2]. The cis stereochemistry of the naturally occurring compound is biosynthetically determined via enzymatic hydroxylation of L-pipecolic acid by specific hydroxylases found in plants and fungi [3].

plant natural products insect feeding deterrents phytochemical defense

Asymmetric Synthesis Efficiency: Chiral Auxiliary-Mediated Route to Enantiopure (2S,4R)-4-Hydroxypipecolic Acid

An asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid has been achieved using chiral auxiliary-mediated addition to 1-acylpyridinium salts, delivering the target compound in eight steps with 31% overall yield and high diastereoselectivity [1]. The key dihydropyridone intermediate was obtained with 85% diastereomeric excess (de) from the initial vinylmagnesium bromide addition, and a single recrystallization provided diastereomerically pure material in 78% yield with 94% recovery of the chiral auxiliary [1]. Earlier synthetic approaches from L-lysine yielded mixtures of cis- and trans-isomers (80:20 ratio), requiring separation steps that reduced overall efficiency [2].

asymmetric synthesis chiral building blocks process chemistry

Integrin Antagonist Scaffold: Cyclic RGD Peptidomimetics Based on 4-Hydroxypiperidine-2-Carboxylic Acid

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid serves as a constrained γ-amino acid scaffold for the enantioselective synthesis of aminopipecolic acids, which are employed in the construction of cyclic RGD-containing peptidomimetics designed as antagonists of αVβ3 integrin . The piperidine ring provides conformational restriction that mimics the turn conformation of the RGD sequence, while the (2S,4R) stereochemistry positions the hydroxyl group for potential hydrogen-bonding interactions or further derivatization [1]. The hydrochloride salt form (CAS 1844-40-2 as free base; salt analog also available) is commonly utilized as a synthetic intermediate in these applications .

integrin antagonists RGD peptidomimetics αVβ3 targeting

(2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: HIV Protease Inhibitor and Antiviral Peptidomimetic Development

Procurement of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is essential for synthetic programs targeting HIV protease inhibitors based on the Palinavir pharmacophore, where this specific stereoisomer serves as a mandatory building block for constructing the inhibitor scaffold [1]. The compound's constrained cyclic structure provides conformational preorganization that enhances binding affinity to the HIV protease active site [2].

Neuroscience Research: NMDA Receptor Agonist Tool Compounds and Probe Development

While the trans-isomer sulfate ester exhibits superior NMDA receptor agonist potency (EC50 = 0.7 μM), the cis-configured (2S,4R) compound serves as a critical stereochemical comparator for structure-activity relationship (SAR) studies investigating the stereochemical determinants of glutamate receptor modulation [1]. The >100-fold potency difference between cis- and trans-isomers makes (2S,4R)-4-hydroxypiperidine-2-carboxylic acid an essential control compound for pharmacological profiling of ionotropic glutamate receptor ligands [1].

Natural Product Chemistry and Phytochemical Reference Standards

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid is a naturally occurring imino acid isolated from Calliandra pittieri and various Acacia species, where it functions as an insect feeding deterrent and plant defense metabolite [2]. Procurement of the authenticated cis-configured compound is required for accurate phytochemical profiling, metabolomic studies of leguminous plants, and investigation of plant systemic acquired resistance mechanisms [3].

Peptidomimetic and Integrin-Targeted Drug Discovery

The compound functions as a conformationally constrained γ-amino acid building block for the synthesis of cyclic RGD-containing peptidomimetics designed to antagonize αVβ3 integrin, a target implicated in angiogenesis, tumor metastasis, and osteoporosis . The (2S,4R) stereochemistry defines the spatial orientation of functional groups critical for integrin recognition.

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